5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes an isopropyl group, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: Methoxylation is achieved through the reaction of the intermediate with methanol in the presence of a catalyst.
Attachment of the Isopropyl Group: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Pyridinylmethyl Substitution: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with 3-pyridinylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzenesulfonamides depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-isopropyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 5-isopropyl-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-isopropyl-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide may exhibit unique biological activities due to the specific positioning of the pyridinylmethyl group. This positioning can influence the compound’s binding affinity and specificity for certain biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)14-6-7-15(21-3)16(9-14)22(19,20)18-11-13-5-4-8-17-10-13/h4-10,12,18H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLLFFCZNDTKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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